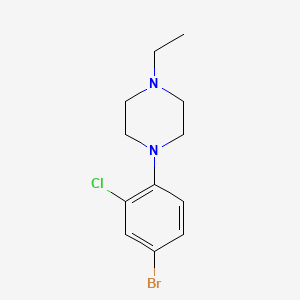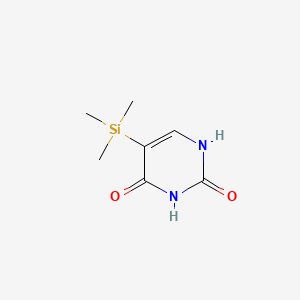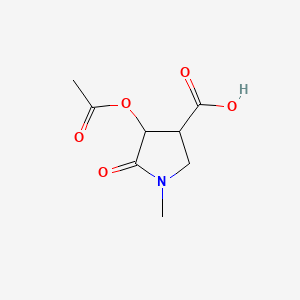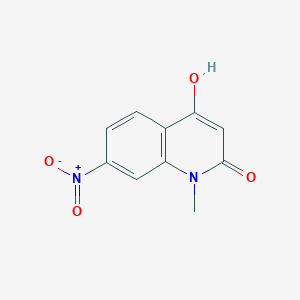
Methyl 2-amino-4-bromo-3-fluoro-5-hydroxybenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-amino-4-bromo-3-fluoro-5-hydroxybenzoate is an aromatic compound with a complex structure that includes amino, bromo, fluoro, and hydroxy functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-amino-4-bromo-3-fluoro-5-hydroxybenzoate typically involves multiple steps, including nitration, reduction, bromination, and esterification. One common synthetic route starts with the nitration of a suitable aromatic precursor, followed by reduction to introduce the amino group. Subsequent bromination and fluorination steps introduce the bromo and fluoro substituents, respectively. Finally, esterification with methanol yields the desired compound .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-amino-4-bromo-3-fluoro-5-hydroxybenzoate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group under suitable conditions.
Reduction: The nitro group (if present) can be reduced to an amino group.
Substitution: The bromo and fluoro substituents can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or hydrogen gas (H₂) with a palladium catalyst are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group yields a carbonyl compound, while nucleophilic substitution of the bromo group can introduce various functional groups .
Scientific Research Applications
Methyl 2-amino-4-bromo-3-fluoro-5-hydroxybenzoate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of Methyl 2-amino-4-bromo-3-fluoro-5-hydroxybenzoate involves interactions with various molecular targets. The amino and hydroxy groups can form hydrogen bonds with biological molecules, while the bromo and fluoro substituents can participate in halogen bonding. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Methyl 2-amino-4-bromo-3-fluoro-5-hydroxybenzoate: Unique due to the presence of both bromo and fluoro substituents.
Methyl 2-amino-4-bromo-5-hydroxybenzoate: Lacks the fluoro group, which can affect its reactivity and biological activity.
Methyl 2-amino-3-fluoro-5-hydroxybenzoate: Lacks the bromo group, leading to different chemical properties and applications.
Uniqueness
Its ability to participate in various chemical reactions and form specific interactions with biological targets sets it apart from similar compounds .
Properties
Molecular Formula |
C8H7BrFNO3 |
|---|---|
Molecular Weight |
264.05 g/mol |
IUPAC Name |
methyl 2-amino-4-bromo-3-fluoro-5-hydroxybenzoate |
InChI |
InChI=1S/C8H7BrFNO3/c1-14-8(13)3-2-4(12)5(9)6(10)7(3)11/h2,12H,11H2,1H3 |
InChI Key |
DZNLOYBZQHDODR-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=C(C(=C1N)F)Br)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


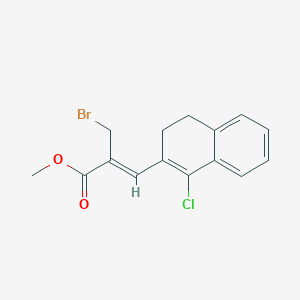
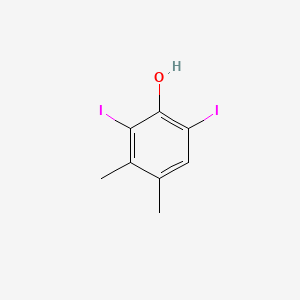

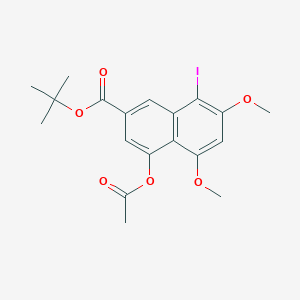
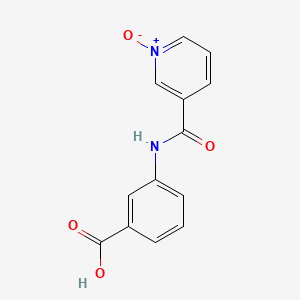
![Benzenesulfonic acid, 2-chloro-5-[[4-(phenylamino)phenyl]azo]-](/img/structure/B13940077.png)
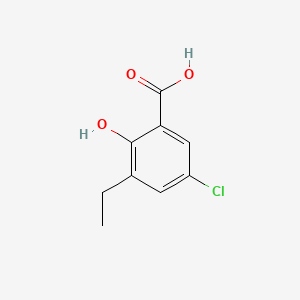
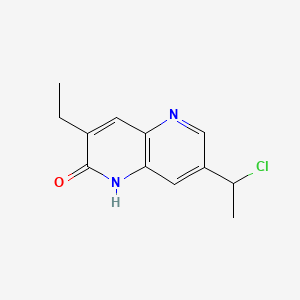
![n-[2-(4-Methoxyphenyl)benzofuran-5-yl]acetamidine](/img/structure/B13940087.png)
![Methyl 4-(6-bromo-3H-imidazo[4,5-b]pyridin-2-yl)benzoate](/img/structure/B13940090.png)
